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Compound Name: Vornorexant

Cat. No.: B12412035 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of

vornorexant (also known as TS-142 or ORN0829), a novel dual orexin receptor antagonist

under development for the treatment of insomnia. The data herein, targeted towards

researchers, scientists, and drug development professionals, summarizes key findings from

preclinical studies in rat and dog models, offering a foundational understanding of the

compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary
Preclinical investigations reveal that vornorexant exhibits a pharmacokinetic profile

characterized by rapid absorption and elimination in both rat and dog models. The primary

mechanism for its clearance is through extensive metabolism, involving multiple oxidative

pathways. Notably, the unchanged form of vornorexant is the major circulating component in

dogs, whereas in rats, cleaved metabolites are more prominent. Despite these differences, the

metabolic pathways are qualitatively similar across the tested species and in human

hepatocytes. The rapid elimination kinetics observed in preclinical models suggest a low

potential for next-day residual effects in clinical applications.

Pharmacokinetic Parameters
The pharmacokinetic properties of vornorexant were evaluated in male Sprague-Dawley rats

and male beagle dogs following both intravenous and oral administration. The key parameters
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are summarized in the tables below.

Rat Pharmacokinetic Parameters
Parameter Intravenous (1 mg/kg) Oral (3 mg/kg)

Tmax (h) - 0.8 ± 0.3

Cmax (ng/mL) - 185 ± 50

t½ (h) 1.0 ± 0.1 1.0 ± 0.1

AUCinf (h·ng/mL) 319 ± 24 290 ± 59

CL (mL/h/kg) 52.3 ± 3.9 -

Vdss (L/kg) 1.3 ± 0.1 -

Bioavailability (%) - 7.6

Data are presented as mean ± standard deviation (n=3).

Dog Pharmacokinetic Parameters
Parameter Intravenous (0.5 mg/kg) Oral (3 mg/kg)

Tmax (h) - 0.9 ± 0.2

Cmax (ng/mL) - 2580 ± 260

t½ (h) 2.5 ± 0.2 2.5 ± 0.1

AUCinf (h·ng/mL) 1840 ± 120 6430 ± 510

CL (mL/h/kg) 4.6 ± 0.3 -

Vdss (L/kg) 0.4 ± 0.0 -

Bioavailability (%) - 58.0

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols
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The pharmacokinetic studies were conducted using the following methodologies:

Animal Models
Rats: Male Sprague-Dawley rats.[1]

Dogs: Male beagle dogs.[1]

All animal studies received approval from the Institutional Animal Care and Use Committee.[2]

Dosing
Intravenous Administration:

Rats: 1 mg/kg of vornorexant dissolved in polyethylene glycol 400.[1]

Dogs: 0.5 mg/kg of vornorexant dissolved in polyethylene glycol 400.[1]

Oral Administration:

Rats and Dogs: 3 mg/kg of vornorexant suspended in 0.5% (w/v) methylcellulose 400.

Sample Collection and Analysis
Blood samples were collected into tubes containing EDTA-2K at specified time points post-

dose (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma concentrations of vornorexant and its

metabolites were determined using a validated analytical method.

Absorption and Excretion Studies
To investigate the absorption and excretion of vornorexant, [14C]-labeled vornorexant was

administered orally to fasting rats and dogs. Urine and feces were collected to determine the

routes and extent of excretion.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Absorption
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Vornorexant is rapidly absorbed following oral administration in both rats and dogs, with the

time to reach maximum plasma concentration (Tmax) being less than one hour in both species.

Distribution
Following oral administration of [14C]vornorexant, radioactivity was widely distributed to major

organs, including the liver and kidneys in rats. The radioactivity was almost completely

eliminated from the body within 24 hours post-dose in both species, indicating no significant

tissue accumulation.

Metabolism
The primary clearance mechanism for vornorexant is metabolism via multiple oxidative

pathways. In rats, the major circulating components were the cleaved metabolites M10 and

M12. In contrast, the unchanged form of vornorexant was the predominant component in dog

plasma, followed by metabolites M1 and M3. In vitro studies using human hepatocytes

confirmed the formation of similar metabolites, including M1, M3, M10, and M12, suggesting

that the metabolic pathways are comparable across species.
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Caption: Vornorexant ADME Pathway.

Excretion
Vornorexant and its metabolites are rapidly and almost completely eliminated. In rats

administered [pyrazole ring-14C]vornorexant, 56.9% of the dose was excreted in urine and

41.8% in feces. With [carbonyl-14C]vornorexant in rats, 35.1% was excreted in urine and
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58.9% in feces. In dogs given [carbonyl-14C]vornorexant, 51.1% of the dose was recovered in

urine and 45.3% in feces. In both species, over 82.7% of the administered dose was excreted

within 24 hours.

Interspecies Comparison and Clinical Relevance
Vornorexant exhibits a shorter half-life in rats (approximately 1.0 hour) compared to dogs

(approximately 2.5 hours). The oral bioavailability is significantly higher in dogs (58.0%) than in

rats (7.6%). The rapid absorption and elimination profile observed in these preclinical species is

consistent with the pharmacokinetic profile seen in healthy human volunteers, where

vornorexant also demonstrated rapid absorption and a short elimination half-life (1.32–3.25

hours). This alignment between preclinical and clinical data supports the potential for

vornorexant to have a rapid onset of action and minimal next-day residual effects in the

treatment of insomnia.
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Caption: Preclinical to Clinical Translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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